![molecular formula C21H22N4O2S B2782706 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-13-9](/img/structure/B2782706.png)
2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by a unique structure featuring a quinoline backbone, a pyridine ring, and an allylthio group. Due to its distinct configuration, it has attracted significant interest in medicinal chemistry, particularly for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions.
Step 1: : Synthesis of the quinoline core via cyclization reactions involving appropriate precursors like aniline derivatives and aldehydes.
Step 2: : Introduction of the pyridine ring through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Step 3: : Incorporation of the allylthio group, typically via nucleophilic substitution or addition reactions, using suitable allylthiol derivatives.
Step 4: : Final modifications to introduce dimethyl groups and finalize the tetrahydropyrimido structure.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is crucial. Catalysts like palladium or copper, solvents such as ethanol or dichloromethane, and controlled temperature and pressure conditions are often employed. Continuous flow reactors may be used to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation reactions using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
Reduction: : Can be reduced using hydrogen gas in the presence of palladium on carbon, leading to the removal of double bonds or reduction of nitro groups if present.
Substitution: : The allylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: : Hydrogen gas, palladium on carbon, mild temperature.
Substitution: : Nucleophiles such as halides, under basic or neutral conditions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Saturated compounds, amines.
Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has been explored for various applications:
Medicinal Chemistry: : Potential applications in drug design due to its biological activity against certain pathogens or diseases. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Chemistry: : Used as a precursor for synthesizing other complex molecules, useful in organic synthesis and combinatorial chemistry.
Biology: : Investigated for its role in modulating biological pathways, interactions with enzymes, and potential as a biochemical tool.
Industry: : Potential use in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves interaction with molecular targets such as enzymes or receptors. Its biological effects are mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other quinoline and pyridine derivatives, 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its allylthio group and specific structural configuration, which may confer unique biological and chemical properties.
List of Similar Compounds
2-(Methylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(Ethylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(Benzylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Each of these compounds has variations in the alkylthio group, which can lead to differences in reactivity and biological activity, allowing for comparative studies in medicinal and industrial research.
Eigenschaften
IUPAC Name |
8,8-dimethyl-2-prop-2-enylsulfanyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-4-8-28-20-24-18-17(19(27)25-20)15(12-6-5-7-22-11-12)16-13(23-18)9-21(2,3)10-14(16)26/h4-7,11,15H,1,8-10H2,2-3H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEJEADAYPXFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CN=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
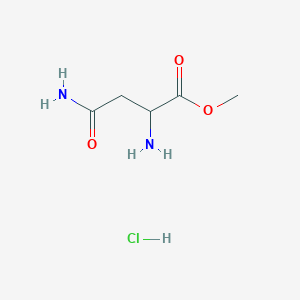
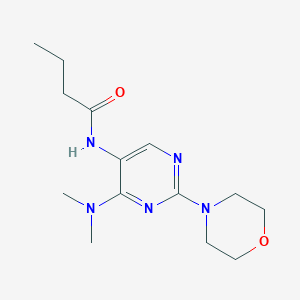
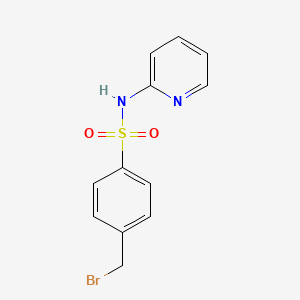
![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2782632.png)
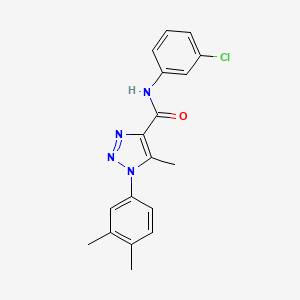
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2782635.png)
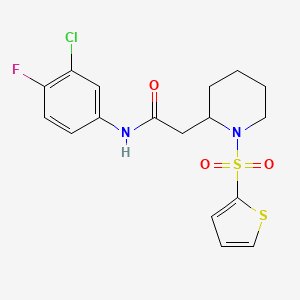
![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)

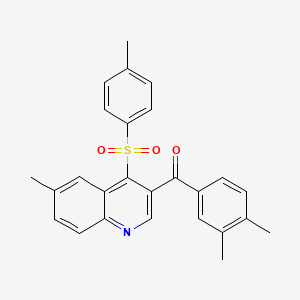
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)
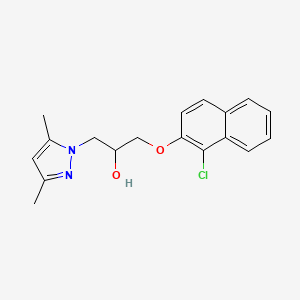
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)
